Boc-S-carbamoyl-L-cysteine
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Overview
Description
Boc-S-carbamoyl-L-cysteine, also known as (2R)-2-amino-3-carbamoylsulfanylpropanoic acid, is a derivative of the amino acid cysteine. It is characterized by the presence of a carbamoyl group attached to the sulfur atom of cysteine and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and various biochemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine and a carbamoylating agent like carbamoyl chloride.
Industrial Production Methods
Industrial production methods for Boc-S-carbamoyl-L-cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-S-carbamoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Free amino group.
Scientific Research Applications
Boc-S-carbamoyl-L-cysteine is widely used in scientific research, including:
Chemistry: It is used in peptide synthesis as a protected cysteine derivative.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is used in the development of pharmaceuticals and therapeutic peptides.
Industry: It is employed in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of Boc-S-carbamoyl-L-cysteine involves its role as a protected cysteine derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The carbamoyl group on the sulfur atom can participate in various biochemical processes, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
S-carbamoyl-L-cysteine: Lacks the Boc protecting group.
S-ethyl-carbamoyl-L-cysteine: Contains an ethyl group instead of a Boc group.
S-chloroethyl-carbamoyl-L-cysteine: Contains a chloroethyl group instead of a Boc group.
Uniqueness
Boc-S-carbamoyl-L-cysteine is unique due to the presence of the Boc protecting group, which provides stability and prevents unwanted side reactions during peptide synthesis. This makes it a valuable compound in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C9H16N2O5S |
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Molecular Weight |
264.30 g/mol |
IUPAC Name |
(2R)-3-carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H16N2O5S/c1-9(2,3)16-8(15)11-5(6(12)13)4-17-7(10)14/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 |
InChI Key |
BWJPXXUOWCCOAH-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(=O)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(=O)N)C(=O)O |
Origin of Product |
United States |
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